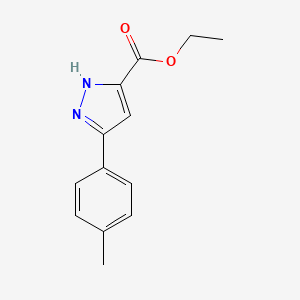

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λmax at 312–359 nm, attributed to π→π* transitions in the pyrazole ring and conjugated ester system.

Mass Spectrometry

The molecular ion peak appears at m/z 309, with fragmentation patterns including loss of COOEt (–73 Da) and cleavage of the 4-methylphenyl group.

Table 4: Spectroscopic data summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.29 (CH₃), 7.90 (pyrazole-H) |

| IR | 1693 cm⁻¹ (C=O) |

| UV-Vis | λmax = 312–359 nm |

| MS | [M]⁺ = 309 |

特性

IUPAC Name |

ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLKLIHKUWTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346825 | |

| Record name | SBB041038 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595610-41-6 | |

| Record name | Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB041038 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pyrazole Core Construction via Cyclocondensation

A common strategy to prepare ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate involves the cyclocondensation of hydrazines with β-dicarbonyl or related compounds. The pyrazole ring is formed by the reaction of hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds or equivalents.

-

- 4-methylphenylhydrazine or its hydrochloride salt as the hydrazine source.

- Ethyl 3-oxobutanoate or trichloromethyl enones as the β-dicarbonyl or equivalent precursor.

-

- Solvent: Methanol is preferred for dissolving hydrazine hydrochlorides and facilitating methanolysis of intermediates.

- Temperature: Reflux or elevated temperatures (around 60–90 °C) for 16 hours are typical to ensure complete cyclization.

- Stoichiometry: Slight excess of hydrazine hydrochloride (1.2 equivalents) to ensure full conversion.

-

- Initial nucleophilic attack of hydrazine on the carbonyl carbon.

- Cyclization and elimination steps lead to the pyrazole ring.

- Methanolysis of trichloromethyl groups can occur, converting them to carboxylate esters.

-

- The nature of the hydrazine influences the regioisomer formed (1,3- vs 1,5-substitution).

- Aryl hydrazine hydrochlorides tend to yield 1,3-regioisomers.

- Free hydrazines favor 1,5-regioisomers.

This method has been demonstrated with various arylhydrazines and trichloromethyl enones, yielding substituted pyrazole carboxylates with good to excellent yields (37–97%).

Post-Synthesis Functionalization: Chlorination

Following the formation of the ethyl pyrazole carboxylate, selective chlorination at the 4-position of the pyrazole ring can be achieved using hydrogen peroxide and hydrochloric acid in dichloroethane.

-

- Temperature: Controlled between 20–30 °C during addition.

- Reagents: 35–40% HCl and 30–40% H2O2.

- Reaction time: 5–7 hours at 50–70 °C after addition.

- Work-up: Washing with sodium sulfite, sodium carbonate, and water; drying over anhydrous sodium sulfate.

Outcome :

- Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.

- High selectivity and yield achieved by controlling reagent ratios and temperature.

| Compound | Hydrochloric Acid (mL) | Dichloroethane (mL) | Hydrogen Peroxide (mL) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| 1-methyl-3-ethyl-5-pyrazole ester | 10.25 – 15.2 | 106 – 135 | 11.6 – 17.1 | 20 – 30 | 5 – 7 |

This chlorination step is crucial for introducing halogen functionality for further derivatization or biological activity enhancement.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclocondensation | 4-methylphenylhydrazine + β-dicarbonyl compound | Pyrazole ring formation | Methanol solvent, reflux |

| Alkylation with Dimethyl Carbonate | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate | Esterification and substitution | 80–150 °C, nitrogen atmosphere |

| Purification | Filtration, vacuum distillation | Removal of salts and solvents | Temperature controlled |

| Chlorination | HCl + H2O2 in dichloroethane | Introduction of 4-chloro substituent | 20–30 °C, 5–7 h incubation |

化学反応の分析

Types of Reactions: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

科学的研究の応用

Biological Applications

Antimicrobial Activity

Research indicates that Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It interacts with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in biological systems. This mechanism is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation as a therapeutic agent in oncology .

Medicinal Applications

Pharmaceutical Intermediate

this compound serves as a valuable intermediate in synthesizing various pharmaceuticals. Its unique chemical structure allows for modifications that can enhance the efficacy and selectivity of drug candidates targeting specific diseases .

Neurological Disorders Treatment

Recent patents highlight its potential as a therapeutic agent for treating neurological disorders such as ADHD and depression. The compound acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in mood regulation and cognitive functions . This could lead to safer treatments with fewer side effects compared to existing medications.

Industrial Applications

Agrochemicals Production

In the agricultural sector, this compound is being explored for its potential use in developing new agrochemicals. Its ability to interact with biological systems makes it suitable for formulating pesticides or herbicides that are effective yet environmentally friendly .

Dyes and Pigments

The compound's chemical properties also lend themselves to applications in dye production. Pyrazole derivatives are known for their vibrant colors, making them suitable for use in textiles and other materials where colorfastness is desired .

作用機序

The mechanism of action of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways involved vary based on the specific biological context and target.

類似化合物との比較

Pyrazole Derivatives with Aromatic Substituents

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate with structurally related pyrazole compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | 4-methylphenyl at C5; ethyl ester at C3 | Anti-inflammatory, antimicrobial | Balanced hydrophobicity and steric bulk from methyl group |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Unsubstituted phenyl at C5; ethyl ester at C3 | Lower anti-inflammatory activity | Lacks methyl group, leading to reduced steric hindrance and binding affinity |

| Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate | Cyclohexylphenyl at C5; ethyl ester at C3 | Enhanced anti-inflammatory activity | Bulky cyclohexyl group improves lipophilicity and target interaction |

| Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate | Propylphenyl at C5; ethyl ester at C3 | Variable activity | Longer alkyl chain increases hydrophobicity, affecting bioavailability |

Key Findings :

- The 4-methylphenyl substituent in the target compound provides optimal steric bulk for biological activity compared to unsubstituted (phenyl) or bulkier (cyclohexylphenyl) analogs.

- Ethyl ester groups universally improve solubility but vary in metabolic stability depending on adjacent substituents.

Heterocyclic Analogs with Functional Group Variations

Compounds with different heterocyclic cores but similar functional groups highlight the role of the pyrazole ring:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | Thiophene and isoxazole core; ethyl ester | Antimicrobial | Simpler structure with thiophene enhances π-π stacking |

| Ethyl 3-phenylisoxazole-4-carboxylate | Isoxazole core; lacks methyl group at C5 | Reduced reactivity | Absence of methyl group alters electronic density and binding |

| Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Chloro and fluorophenyl substituents | Anticancer potential | Electronegative groups (Cl, F) enhance target selectivity |

Key Findings :

- Pyrazole-based compounds generally exhibit broader biological activity than isoxazole or thiophene analogs due to their ability to form hydrogen bonds via the pyrazole nitrogen atoms.

- Electron-withdrawing groups (e.g., Cl, F) in analogs like Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate improve target specificity but may reduce solubility .

Functional Group Impact on Reactivity and Bioactivity

Role of the Ethyl Ester Group

The ethyl ester moiety is critical for:

- Solubility : Enhances water solubility compared to carboxylic acid derivatives.

- Metabolic stability : Slows hydrolysis in vivo, prolonging half-life.

For example, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate shares this group but shows lower antimicrobial activity than pyrazole derivatives, underscoring the pyrazole ring’s importance .

Substituent Effects

- 4-Methylphenyl vs. Methoxyphenyl : Methoxy groups (e.g., in Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) increase electronic density, enhancing receptor binding but reducing metabolic stability compared to methyl groups .

- Alkyl vs. Aromatic Chains : Propyl or cyclohexyl groups (as in ) improve lipophilicity but may hinder target access due to increased steric bulk.

Computational and Experimental Tools for Comparison

- SHELX Software : Used for crystallographic refinement to determine precise molecular geometries, aiding in structure-activity relationship (SAR) studies .

- Mercury CSD : Facilitates packing similarity calculations and visualization of intermolecular interactions, critical for comparing crystal structures of analogs .

生物活性

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further development in treating infections .

- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can modulate pathways associated with cancer cell proliferation, indicating potential anticancer properties .

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

- Cell Signaling Modulation : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), which could elucidate its pharmacological profile .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Potential inhibition of microbial growth | |

| Anticancer | Modulation of cancer cell proliferation |

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. It was found that this compound significantly reduced inflammation in a lipopolysaccharide (LPS)-induced model, demonstrating a dose-dependent inhibition of pro-inflammatory cytokines. The IC50 values were noted to be below 50 µM, indicating potent activity .

Table 2: Comparative IC50 Values of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <50 | Anti-inflammatory |

| Compound A | 30 | Anticancer |

| Compound B | 20 | Antimicrobial |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of appropriate hydrazones with ethyl acetoacetate under acidic conditions. This method allows for efficient production with satisfactory yields .

The structure-activity relationship (SAR) studies indicate that the specific substitution pattern on the pyrazole ring significantly influences its biological activity. For instance, variations in the phenyl substituent can lead to differing pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazine derivatives and carbonyl precursors. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux (6–8 hours) yields pyrazole intermediates. Diazonium salt coupling (e.g., with phenolic derivatives) introduces aromatic substituents . Optimization involves adjusting solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine) to enhance yields and reduce side reactions .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, including bond lengths and angles . Spectral validation includes:

- NMR : and NMR to confirm proton environments and substituent positions.

- IR : Identification of carbonyl (C=O, ~1700 cm) and pyrazole ring vibrations .

- Mass Spectrometry : High-resolution MS to verify molecular weight .

Q. What methods are recommended for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities (<2%) .

- TGA/DSC : Thermal analysis to determine decomposition temperatures and hygroscopicity.

- Storage : Under inert atmosphere (N) at −20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., pyrazole N-atoms) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) using PDB structures. Focus on hydrogen bonding with carboxylate groups and π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Dynamic NMR : Resolve rotational isomerism in ester groups by variable-temperature NMR .

- X-ray vs. Computational Discrepancies : Cross-validate bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) and refine disorder models using SHELXL .

Q. How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) and assay against targets (e.g., Lp-PLA2). Compare IC values to correlate electron-withdrawing/donating groups with inhibition potency .

- LogP Analysis : Measure partitioning (octanol/water) to assess bioavailability changes .

Safety and Handling

Q. What safety protocols are advised given limited toxicological data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Spill Management : Absorb with inert material (vermiculite) and dispose via licensed waste services .

- Ecotoxicity : Assume persistence due to aromatic rings; avoid environmental release .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。